molecular formula C17H26O3 B14814663 1-(4-hydroxy-3-methoxyphenyl)decan-5-one

1-(4-hydroxy-3-methoxyphenyl)decan-5-one

Cat. No.: B14814663
M. Wt: 278.4 g/mol
InChI Key: IKCUWBHTOKPRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-hydroxy-3-methoxyphenyl)decan-5-one, also known as paradol, is a naturally occurring compound found in ginger. It is a member of phenols, a ketone, and a monomethoxybenzene. This compound is known for its antioxidant activity and potential cancer preventive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-hydroxy-3-methoxyphenyl)decan-5-one can be synthesized from 6-shogaol, another compound found in ginger. The synthesis involves the following steps :

    Starting Material: 6-shogaol

    Reagents: Vanillyl alcohol, 4-acetoxy-3-methoxybenzyl chloride, 2-nonanone, 4-benzyloxy-3-methoxybenzaldehyde, vanillin, 1-bromoheptane

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Hydrogenation of 6-Shogaol to 1-(4-Hydroxy-3-methoxyphenyl)decan-5-one

This compound is synthesized via catalytic hydrogenation of 6-shogaol, a natural product found in ginger. The reaction proceeds under mild conditions:

Parameter Details
Catalyst10% palladium on activated carbon
SolventTetrahydrofuran (THF)
Reaction Temperature20°C
Yield98%
Key Characterization1H^1H NMR (CDCl₃): δ 6.69 (H-2'), 6.82 (H-5'), 2.69 (H-1), 0.87 (H-10)

The reaction eliminates the α,β-unsaturated ketone moiety in 6-shogaol, saturating the double bond to form the decan-5-one backbone .

Enolate Formation and Reactivity

The ketone group undergoes deprotonation to form enolates, critical intermediates for further functionalization. Computational studies reveal:

Reaction Energetics for Enolate Formation

Base ΔG (Hartree)Activation Energy (Hartree)Notes
LiHMDS+0.816+0.814Non-spontaneous; requires strong base
nBuLi-Lower than LiHMDSPreferred for kinetic control

Key findings:

  • Deprotonation at the α-carbon (adjacent to the ketone) is endergonic (+0.816 Hartree, ~2,142 kJ/mol) .

  • Steric hindrance from the phenolic substituents increases activation energy, necessitating stronger bases like nBuLi for efficient enolate generation .

Stability Under Ambient Conditions

The compound demonstrates moderate stability:

Property Value Implications for Reactivity
SolubilitySlightly in CHCl₃, MeOH Limited polar reaction environments
pKa10.02 ± 0.20 (phenolic -OH) Weak acid; deprotonates in basic media
LogP3.83 High lipophilicity affects bioavailability

Comparative Reactivity with Analogues

The phenolic -OH and methoxy groups electronically influence reactivity:

Analog Key Difference Reactivity Impact
Vanillylmandelic acidAdditional carboxylic acid groupEnhanced solubility and metabolic turnover
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-oneExtra hydroxyl groupIncreased antioxidant potential

Scientific Research Applications

1-(4-hydroxy-3-methoxyphenyl)decan-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

    Biology: The compound is studied for its antioxidant properties and potential to prevent oxidative stress-related diseases.

    Medicine: Research has shown its potential in cancer prevention and treatment due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the food industry as a flavoring agent due to its spicy taste.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one involves several molecular targets and pathways:

Comparison with Similar Compounds

1-(4-hydroxy-3-methoxyphenyl)decan-5-one is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)decan-5-one

InChI

InChI=1S/C17H26O3/c1-3-4-5-9-15(18)10-7-6-8-14-11-12-16(19)17(13-14)20-2/h11-13,19H,3-10H2,1-2H3

InChI Key

IKCUWBHTOKPRNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.